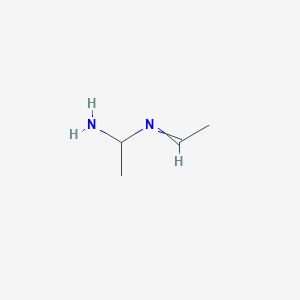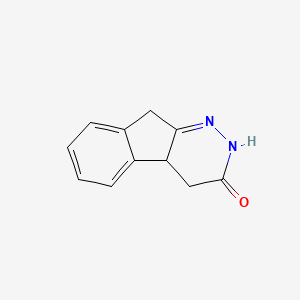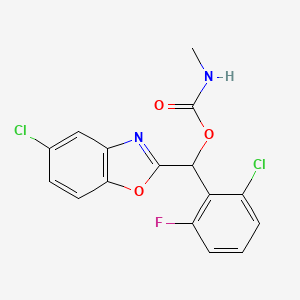
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of dioxepin, benzothiadiazine, and piperazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide typically involves multiple steps, starting with the preparation of the dioxepin and benzothiadiazine precursors. These precursors are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving overall yield. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions: 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aromatic rings, into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. In biology, it serves as a probe for investigating cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Additionally, its unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide include other benzothiadiazine derivatives, dioxepin analogs, and piperazine-containing compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness: What sets this compound apart is its unique combination of structural elements, which confer distinct properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile and valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
101389-34-8 |
|---|---|
Molekularformel |
C23H28N4O6S |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,1-dioxo-4,7,8,9-tetrahydro-[1,4]dioxepino[2,3-g][1,2,4]benzothiadiazin-3-one |
InChI |
InChI=1S/C23H28N4O6S/c1-31-19-6-3-2-5-18(19)26-10-7-25(8-11-26)9-12-27-23(28)24-17-15-20-21(33-14-4-13-32-20)16-22(17)34(27,29)30/h2-3,5-6,15-16H,4,7-14H2,1H3,(H,24,28) |
InChI-Schlüssel |
XKOFWTSBRWQMHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)NC4=CC5=C(C=C4S3(=O)=O)OCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)

![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)




![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)


![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)

